molecular formula C12H13NO3 B2436712 Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate CAS No. 1026417-03-7

Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate

Cat. No.: B2436712
CAS No.: 1026417-03-7
M. Wt: 219.24
InChI Key: ZFKCLYRGGDRTAW-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[C]pyridines. This compound is characterized by its unique structure, which includes a fused cyclopentane and pyridine ring system. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction of a substituted cyclopentanone with an appropriate pyridine derivative in the presence of a base can yield the desired compound. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, followed by purification steps like recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[B]pyridine-6-carboxylate
  • Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[D]pyridine-6-carboxylate

Uniqueness

Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate is unique due to its specific ring structure and the position of functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

ethyl 3-methyl-7-oxo-5,6-dihydrocyclopenta[c]pyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)9-5-8-4-7(2)13-6-10(8)11(9)14/h4,6,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKCLYRGGDRTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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